molecular formula C20H24O4 B1261411 Mycangimycin

Mycangimycin

Cat. No.: B1261411
M. Wt: 328.4 g/mol
InChI Key: JSGYAPYVMBOAFU-MXUCQTDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycangimycin is a specialized polyene peroxide metabolite produced by the mutualist actinomycete Streptomyces sp. SPB74, isolated from the southern pine beetle ( Dendroctonus frontalis ) . This compound features a conjugated heptaene structure integrated with a sensitive 1,2-dioxolane peroxide ring and a carboxylic acid group . Its pronounced antifungal activity plays a crucial ecological role, where it selectively inhibits the growth of the beetle's fungal antagonist, Ophiostoma minus , while the mutualistic fungus Entomocorticium sp. remains relatively resistant . This selective inhibition makes this compound a valuable chemical tool for researching fungal symbiosis, interspecies competition, and the discovery of novel antifungal mechanisms . Researchers can leverage its unique structure and bioactivity for studies in chemical ecology and natural product discovery. Due to the presence of the peroxide group and the extended polyene system, this compound is a highly sensitive molecule; it is light-sensitive and can decompose upon evaporation to dryness or upon exposure to various chromatographic resins, requiring careful handling and storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid

InChI

InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1

InChI Key

JSGYAPYVMBOAFU-MXUCQTDSSA-N

Isomeric SMILES

C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O

Canonical SMILES

C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O

Synonyms

mycangimycin

Origin of Product

United States

Natural Occurrence and Ecological Context of Mycangimycin

Discovery and Source Organisms of Mycangimycin

This compound, a distinctive polyene peroxide, has been identified from symbiotic actinomycetes, primarily within the genus Streptomyces. Its discovery is intricately linked to the complex ecological relationships between insects, fungi, and bacteria.

This compound was first discovered and isolated from Streptomyces sp. SPB74. nih.govacs.orgresearchgate.net This bacterium is a mutualist of the southern pine beetle (Dendroctonus frontalis). nih.govacs.orgoup.com The beetle cultivates a mutualistic fungus, Entomocorticium sp. A, as a food source for its larvae. nih.govmsstate.edu However, this food source is threatened by an antagonistic fungus, Ophiostoma minus. nih.govmsstate.edu Streptomyces sp. SPB74 is housed within the beetle's mycangia, a specialized anatomical compartment, and also found in the galleries created by the beetle. oup.comnih.govusda.gov The bacterium produces this compound to selectively inhibit the growth of the antagonistic fungus, thus protecting the beetle's food supply. nih.govnih.govrsc.org

In addition to Streptomyces sp. SPB74, this compound has also been reported to be produced by Streptomyces antibioticus. wikipedia.orgjuniperpublishers.com One study identified a strain, designated AZ-Z710, isolated from Egyptian soil, which demonstrated significant antifungal activity. idosi.org Through phylogenetic analysis of its 16S rRNA gene sequence, this strain showed a high degree of similarity to Streptomyces antibioticus and was found to produce this compound. idosi.org This finding suggests that the capability to produce this compound is not limited to a single, highly specialized symbiotic species but may be present in other Streptomyces strains as well.

The discovery of this compound is a prime example of the broader phenomenon of insect-microbe symbioses serving as a rich source of bioactive natural products. rsc.orgnih.gov Insects have evolved complex relationships with a diverse array of microorganisms, which in turn produce a vast number of small molecules with important biological activities. rsc.orgnih.gov These microbial symbionts can provide their insect hosts with a range of benefits, including nutritional supplementation, detoxification of food sources, and, crucially, defense against pathogens and competitors. rsc.org

Actinobacteria, particularly the genus Streptomyces, are frequently involved in these defensive symbioses. beilstein-journals.orgtandfonline.com These bacteria are renowned for their ability to produce a wide variety of secondary metabolites, including many clinically useful antibiotics. wikipedia.orgjuniperpublishers.com In the context of insect symbioses, these compounds often play a key ecological role in protecting the host or its resources from microbial threats. frontiersin.orgmpg.de The selective antifungal activity of this compound in the southern pine beetle system is a well-documented case of this phenomenon. researchgate.netnau.eduthieme-connect.com

Table 1: Source Organisms of this compound

Organism Association Reference
Streptomyces sp. SPB74 Mutualist of the southern pine beetle (Dendroctonus frontalis) nih.govacs.orgoup.com

Mutualistic Interactions and Ecological Roles of this compound

The ecological significance of this compound is best understood within the context of the multilateral symbiosis of the southern pine beetle. This intricate system involves the beetle, its mutualistic and antagonistic fungal partners, and the antibiotic-producing bacterium.

The southern pine beetle engages in a mutualistic relationship with the fungus Entomocorticium sp. A, which it cultivates in galleries under the bark of pine trees as a primary food source for its developing larvae. nih.govmsstate.educapes.gov.br The beetle transports the fungus in specialized structures called mycangia. oup.comnih.govusda.gov This mutualism is under constant threat from the antagonistic fungus Ophiostoma minus, which is also carried by the beetle and can outcompete the slower-growing Entomocorticium sp. A, leading to a disruption of the beetle's larval development. nih.govnau.educapes.gov.br

To counteract this threat, the southern pine beetle has formed a defensive symbiosis with Streptomyces sp. SPB74. oup.comresearchgate.netthieme-connect.com This bacterium, present in the beetle's mycangia and galleries, produces this compound. nih.govnih.govusda.gov The production of this antibiotic creates a chemical defense that protects the beetle's fungal cultivar, ensuring the survival of its offspring. nih.govmpg.denau.edu This tripartite relationship between the beetle, its fungal mutualist, and the antibiotic-producing bacterium is a classic example of a defensive symbiosis. researchgate.netthieme-connect.com

A key feature of this compound's ecological role is its selective antifungal activity. nih.govnih.govresearchgate.net Bioassays have demonstrated that this compound is significantly more potent against the antagonistic fungus, Ophiostoma minus, than against the mutualistic fungus, Entomocorticium sp. A. nih.govmsstate.edu The minimal inhibitory concentration (MIC) of this compound for O. minus has been reported to be approximately 1.0 µM, whereas for Entomocorticium sp. A, the MIC is around 19.0 µM, indicating that the antagonist is almost 20 times more susceptible. nih.govmsstate.edu

This selective inhibition is crucial for the success of the symbiosis. nih.gov It allows the beetle to effectively suppress its fungal competitor without significantly harming its essential food source. nih.govrsc.org The targeted action of this compound highlights the sophisticated chemical ecology that has evolved within this complex insect-fungus-bacterium interaction. researchgate.netnau.eduthieme-connect.com

Table 2: Antifungal Activity of this compound

Fungal Species Role in Symbiosis Minimal Inhibitory Concentration (MIC) Reference
Ophiostoma minus Antagonist ~1.0 µM nih.govmsstate.edu

Differential Effects on Mutualistic Fungi (Entomocorticium sp.)

This compound, a polyene peroxide produced by a symbiotic Streptomyces sp. (strain SPB74), plays a crucial role in the complex symbiotic relationship of the southern pine beetle (Dendroctonus frontalis). researchgate.netacs.orgnih.gov This relationship involves the beetle, its mutualistic fungal food source, Entomocorticium sp., and an antagonistic fungus, Ophiostoma minus. oup.comasmblog.org The chemical defense provided by this compound is highly selective, a key feature for the success of this tripartite symbiosis. acs.orgnih.gov

Bioassays have demonstrated that this compound potently inhibits the growth of the antagonistic fungus, O. minus, which can outcompete the beetle's food source and negatively impact the development of beetle larvae. oup.comasmblog.orgd-nb.info In stark contrast, the mutualistic fungus, Entomocorticium sp., exhibits significant resistance to the effects of this compound. researchgate.netnih.gov This selective toxicity is fundamental to the ecological arrangement, as the actinomycete bacterium effectively "weeds" the fungal garden, protecting the beetle's nutritional resource without harming it. researchgate.netnih.govusda.gov

The mechanism behind this differential susceptibility is a subject of evolutionary ecology. acs.org The evolutionary pressure within this symbiotic system has likely resulted in the co-evolution of the Entomocorticium fungus to tolerate the protective antibiotic produced by its bacterial ally. acs.org Research comparing the Minimum Inhibitory Concentration (MIC) values of this compound against various fungi highlights this selectivity. While potent against ascomycetes like O. minus, its effect on the basidiomycete Entomocorticium sp. is markedly weaker. acs.orgnih.gov

Table 1: Differential Antifungal Activity of this compound

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against the antagonistic and mutualistic fungi associated with the southern pine beetle, as well as other fungal species for comparison. Data is synthesized from published research findings.

Fungal SpeciesTypeRole in SymbiosisThis compound MIC (µg/mL)
Ophiostoma minusAscomyceteAntagonist1.0
Entomocorticium sp. BasidiomyceteMutualist >128
Candida albicansAscomyceteN/A1.0 - 2.0
Saccharomyces cerevisiaeAscomyceteN/A2.0
Penicillium sp.AscomyceteN/A>128

Source: Data compiled from Oh et al., 2009. acs.orgnih.gov

Broader Implications for Arthropod Chemical Ecology

The discovery of this compound and its function within the southern pine beetle symbiosis has significant implications for the broader field of arthropod chemical ecology. acs.orgoup.com It serves as a prime example of a defensive symbiosis, where an insect harnesses the metabolic capabilities of a microorganism for protection against antagonists. nau.eduroyalsocietypublishing.orgoup.com This strategy is not unique to the southern pine beetle but is an emerging and widespread theme in insect-microbe interactions. oup.comfrontiersin.org

This tripartite relationship in D. frontalis is analogous to other well-documented systems, such as the fungus-growing attine ants, which cultivate fungi for food and rely on actinomycete-produced antibiotics to suppress parasitic molds like Escovopsis. oup.comasmblog.orgroyalsocietypublishing.org Similar defensive symbioses have been identified in solitary mud dauber wasps and beewolves, where bacterial symbionts produce antifungal and antibacterial compounds to protect the wasp larvae and their provisions. oup.comroyalsocietypublishing.orgplos.org The identification of this compound, a novel chemical structure, underscores that these symbiotic relationships are a rich and underexplored reservoir for discovering new bioactive compounds. frontiersin.orgsciencedaily.comwisc.edu

The study of this compound highlights several key concepts in chemical ecology:

Chemical Mediation of Symbiosis: It demonstrates that complex multi-organismal interactions can be established and maintained by specific small molecules. acs.orgnih.gov

Evolution of Specificity: The high selectivity of this compound for the antagonist over the mutualist fungus points to a long co-evolutionary history between the beetle, its fungal cultivar, and the protective bacterium. acs.orgusda.gov

Ecological Role of Natural Products: It provides a clear ecological function for a secondary metabolite, moving beyond simple discovery to understanding its role in nature. royalsocietypublishing.orgrsc.org

These findings encourage further investigation into the microbiomes of the vast number of insect species, suggesting that many may harbor bacteria producing unique chemistries that mediate their ecological interactions. frontiersin.orgsciencedaily.com This opens up new avenues for drug discovery and a deeper understanding of the chemical language that governs ecosystems. wisc.edunih.gov

Structural Elucidation and Stereochemical Characterization of Mycangimycin

Overview of Mycangimycin's Distinct Chemical Architecture

This compound (C₂₀H₂₄O₄) is characterized by a linear 20-carbon carboxylic acid backbone that incorporates a novel 1,2-dioxolane ring and a conjugated heptaene system. nih.govacs.orgresearchgate.netresearchgate.net This combination of features is rare among natural products, particularly those from bacterial sources. nih.govnih.gov

This compound is classified as a polyene peroxide due to the presence of both a conjugated polyene chain and a peroxide functional group within its structure. nih.govacs.orgscilit.comscienceopen.comfrontiersin.org The polyene aspect consists of seven conjugated double bonds, while the peroxide is in the form of a five-membered ring. nih.govacs.orgtandfonline.com This classification highlights the key reactive moieties that likely contribute to its biological activity. nih.gov

A key feature of this compound is its five-membered peroxide ring, a 1,2-dioxolane. nih.govacs.orgscienceopen.com This structural element was identified through detailed analysis of NMR data, which showed two oxygen-bearing carbons. nih.govacs.org The presence of the 1,2-dioxolane was further confirmed by chemical modification, where treatment with metallic zinc and acetic acid opened the peroxide ring to form a diol. acs.org While 1,2-dioxolanes have been found in marine sponges, their discovery in a bacterial metabolite like this compound is noteworthy. nih.govnih.govnih.gov

The relative stereochemistry of the 1,2-dioxolane ring was determined to be syn based on strong correlations observed in Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments between the protons at C-3 and C-5. nih.govacs.org

This compound possesses a conjugated heptaene system, which is a chain of seven alternating double and single carbon-carbon bonds. nih.govacs.orgscienceopen.com The geometry of these double bonds was established through analysis of proton-proton coupling constants and ROESY correlations. nih.govacs.org The specific configuration of the heptaene chain is cis, cis, trans, trans, cis, trans, spanning from C-7 to C-20. researchgate.net The UV spectrum of this compound shows absorption maxima at 355, 374, and 395 nm, which is characteristic of a conjugated heptaene system. nih.govacs.org

Methodologies for Absolute Configuration Determination

Establishing the absolute stereochemistry of this compound required chemical derivatization followed by spectroscopic analysis due to the molecule's sensitivity to light and decomposition upon drying. nih.govacs.org

The absolute configuration of the stereocenters in this compound was determined using the modified Mosher method. nih.govacs.orgscienceopen.comacs.orgresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net This involved a multi-step chemical modification process. First, the carboxylic acid of this compound was converted to its methyl ester to improve solubility and stability. nih.govacs.org Next, the 1,2-dioxolane ring was reductively opened to create a diol. acs.org This diol was then esterified with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to form the corresponding bis-MTPA esters. nih.govacs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ values) between the (S)- and (R)-MTPA esters, the absolute configurations of the chiral centers at C-3 and C-5 were successfully assigned. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY) was a crucial tool in determining the relative stereochemistry of this compound. nih.govacs.org Key ROESY correlations were observed that established the geometries of the double bonds within the conjugated heptaene system. nih.govacs.org For instance, correlations between specific protons allowed for the assignment of the 11E and 13E geometries. nih.gov

Furthermore, ROESY data was instrumental in deducing the relative stereochemistry of the 1,2-dioxolane ring. nih.govacs.org Strong correlations between the protons on the oxygen-bearing carbons (H-3 and H-5) indicated their syn-relationship. nih.govacs.org Additional correlations between these protons and those on the adjacent methylene (B1212753) group (H-4a and H-4b) further supported this assignment. nih.govacs.org

Table of Spectroscopic Data for this compound

Technique Key Findings
High-Resolution Mass Spectrometry Molecular formula determined as C₂₀H₂₄O₄. nih.gov
¹H NMR Revealed 15 olefinic protons, two oxygenated methine protons, and six aliphatic protons. nih.govacs.org
¹³C NMR Showed 14 olefinic carbons, one carbonyl carbon, two oxygen-bearing carbons, and three aliphatic carbons. nih.govacs.org
UV Spectroscopy λmax at 355, 374, and 395 nm, characteristic of a conjugated heptaene system. nih.govacs.org
ROESY Determined the relative stereochemistry of the 1,2-dioxolane ring and the geometries of the double bonds in the heptaene chain. nih.govacs.org

| Modified Mosher Method | Established the absolute configuration of the chiral centers. nih.govacs.org |

Biosynthetic Pathways and Genetic Determinants of Mycangimycin

Proposed Biosynthetic Origins of Mycangimycin

The biosynthesis of this compound is presumed to follow a polyketide pathway, a common route for the synthesis of complex natural products in Streptomyces. However, its final structure suggests significant deviations from canonical polyketide synthesis. nih.govacs.org

This compound is characterized by a C20 polyketide backbone. nih.gov A significant anomaly in its proposed biosynthesis is the arrangement of its seven conjugated double bonds. In typical polyketide synthesis, the positioning of double bonds is a result of specific reduction and dehydration steps within the polyketide synthase (PKS) modules. The particular configuration of the heptaene system in this compound suggests an unusual shifting of these double bonds compared to standard polyketide structures. nih.govacs.org This deviation implies the involvement of specialized enzymatic domains or tailoring enzymes that modify the polyketide chain after its initial assembly, leading to the observed electronic and structural properties of the molecule.

The most striking feature of this compound's structure is the five-membered peroxide ring, known as a 1,2-dioxolane. nih.gov This feature is rare in natural products, particularly those from bacterial sources. nih.govacs.org Before its discovery in this compound, 1,2-dioxolane moieties were primarily identified in metabolites from marine sponges. nih.govacs.org

The formation of this endoperoxide ring is a subject of significant biosynthetic interest. It is hypothesized to form through an oxidative cyclization of a polyunsaturated precursor. This process likely involves a dioxygenase or a similar oxidizing enzyme that incorporates molecular oxygen into the polyketide chain. The regioselectivity and stereoselectivity of this cyclization are critical for forming the specific 3,5-disubstituted-1,2-dioxolane ring found in this compound. nih.govresearchgate.net The mechanism is thought to involve the generation of a peroxy radical intermediate which then cyclizes to form the stable peroxide ring. researchgate.net

Identification and Characterization of Putative Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the synthesis of natural products like this compound is encoded in biosynthetic gene clusters (BGCs). Although the specific BGC for this compound has not yet been reported, established methodologies in microbial genomics provide a clear framework for its future identification and characterization.

Genome mining is a powerful bioinformatic approach to identify BGCs for secondary metabolites within a producer organism's genome. nih.govx-mol.net For this compound, this process would begin with the sequencing of the genome of the producing Streptomyces sp. SPB74. nih.gov

Computational tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL are then used to scan the genome for sequences characteristic of BGCs. frontiersin.org These algorithms identify key biosynthetic genes, particularly those encoding polyketide synthases (PKSs), which are expected to be central to the this compound BGC. The search would focus on identifying a Type I PKS cluster, given the complex and modular nature of polyketide assembly. Comparative genomics could further refine the search by comparing the genome of the this compound producer with those of closely related, non-producing Streptomyces strains to pinpoint unique gene clusters. frontiersin.org

Many complex natural products are synthesized by large, multifunctional enzymes that are hybrids of polyketide synthases and nonribosomal peptide synthetases (PKS-NRPS). rsc.org While this compound is primarily a polyketide, its BGC may contain NRPS-like domains or be part of a larger hybrid system. Therefore, any analysis of putative BGCs would involve a detailed examination of both PKS and NRPS components. nih.gov The domain organization of these enzymes dictates the selection and incorporation of building blocks (acyl-CoAs for PKS, amino acids for NRPS) and subsequent modifications. nih.govresearchgate.net A thorough bioinformatic analysis of the identified PKS genes would predict the number and type of modules and domains, allowing for a theoretical correlation between the gene cluster's architecture and the chemical structure of this compound.

It is common for BGCs to be "silent" or "cryptic," meaning they are not expressed, or are expressed at very low levels, under standard laboratory culture conditions. mdpi.comnih.gov If the this compound BGC proves difficult to identify through metabolite analysis alone, it may be because it is a cryptic pathway.

Several strategies exist to activate such silent clusters. mdpi.com These include:

Genetic Manipulation : Overexpression of pathway-specific activator genes within the cluster or modification of global regulatory genes can switch on the expression of the BGC. nih.gov

Heterologous Expression : The entire putative BGC can be cloned and transferred into a well-characterized host strain, such as Streptomyces coelicolor, which is optimized for secondary metabolite production. Successful production of this compound in the heterologous host would confirm the function of the BGC. nih.gov

Co-culture and Elicitation : Cultivating the producing strain with other microorganisms can induce the expression of otherwise silent BGCs as a form of chemical defense or communication. mdpi.com

By employing these advanced genetic and microbiological techniques, the specific BGC responsible for this compound biosynthesis can be identified, functionally characterized, and potentially engineered to produce novel analogs.

Genetic Studies of this compound Biosynthesis Remain an Uncharted Area of Research

Despite the scientific interest in the unique structure and potent antifungal activity of this compound, a polyene peroxide produced by a mutualistic Streptomyces species, a thorough review of published scientific literature reveals a significant gap in the understanding of its genetic underpinnings. To date, there are no publicly available research articles detailing the genetic manipulation or heterologous expression of the this compound biosynthetic pathway.

The biosynthesis of this compound presents intriguing questions for researchers, particularly concerning the formation of its distinctive 1,2-dioxolane ring and the unusual arrangement of its seven double bonds, which deviate from typical polyketide synthesis. However, the biosynthetic gene cluster responsible for producing this compound has not yet been identified or characterized.

Consequently, crucial experimental steps that rely on the knowledge of this gene cluster, such as genetic manipulation and heterologous expression studies, have not been reported. These techniques are fundamental to elucidating the functions of specific genes and enzymes involved in the construction of natural products. Methodologies like gene knockout experiments, which involve inactivating specific genes to observe the effect on compound production, and heterologous expression, where the entire biosynthetic pathway is transferred to a more genetically tractable host organism for study and manipulation, are standard practices in the field of natural product biosynthesis.

The absence of such studies on this compound means that there are currently no detailed research findings or data tables to present regarding the genetic determinants of its biosynthesis. The scientific community awaits future research that will undoubtedly focus on sequencing the genome of the producing Streptomyces strain to identify the this compound biosynthetic gene cluster. Such a discovery would pave the way for the genetic and biochemical investigations necessary to fully understand and potentially engineer the production of this promising antifungal agent.

Biological Activities and Molecular Mechanisms of Mycangimycin

Antifungal Spectrum and Selectivity of Mycangimycin

This compound exhibits a broad spectrum of antifungal activity, coupled with a remarkable selectivity that is rooted in its ecological function. This dual characteristic makes it a compound of significant scientific interest.

Research has shown that this compound is effective against several opportunistic human fungal pathogens. It inhibits the growth of Candida albicans and Saccharomyces cerevisiae with considerable potency. acs.orgnih.gov Notably, its efficacy extends to amphotericin-resistant strains of C. albicans, highlighting its potential to address challenges in antifungal drug resistance. acs.orgnih.gov The minimum inhibitory concentration (MIC) values of this compound against these fungi are comparable to those of the established antifungal drug, amphotericin B. acs.orgnih.gov

Table 1: Antifungal Activity of this compound against Pathogenic Fungi

Fungal Strain This compound MIC (µg/mL) Amphotericin B MIC (µg/mL)
Candida albicans (wild type) 0.2 0.4
Candida albicans ATCC 10231 0.2 0.4
Candida albicans ATCC 200955 (Amphotericin-resistant) 0.4 2.5
Saccharomyces cerevisiae 0.4 0.4
Penicillium sp. 6.2 6.2

Data sourced from Oh et al. (2009) acs.orgnih.gov

The discovery of this compound is intrinsically linked to the symbiotic relationship between the southern pine beetle (Dendroctonus frontalis), a mutualistic fungus (Entomocorticium sp.), and an antagonistic fungus, Ophiostoma minus. msstate.edu The beetle cultivates the Entomocorticium fungus as a food source for its larvae. beilstein-journals.org However, this mutualism is threatened by O. minus, which can outcompete the food fungus. msstate.edu

A Streptomyces bacterium (sp. SPB74), living in symbiosis with the beetle, produces this compound to selectively inhibit the growth of O. minus. acs.orgmsstate.edursc.org This protective mechanism is crucial for the survival of the beetle's fungal gardens. researchgate.net Bioassays have demonstrated that this compound is significantly more potent against O. minus than against the beneficial Entomocorticium sp., showcasing its highly selective nature within this ecological context. msstate.edu The MIC of this compound against O. minus is 1.2 µg/mL. nih.govrsc.org

Anti-protozoal Activities of this compound

Beyond its antifungal properties, this compound has demonstrated potent activity against the protozoan parasite responsible for malaria.

This compound exhibits significant anti-protozoal activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria in humans. acs.orgnih.govscielo.br This activity is attributed to the unique 1,2-dioxolane ring within its structure, a feature also found in the potent antimalarial drug artemisinin. acs.orgnih.govtandfonline.com

The potency of this compound against P. falciparum is noteworthy, with an EC₅₀ (half-maximal effective concentration) of 17 ng/mL. acs.orgnih.gov This level of activity is comparable to that of clinically used antimalarial drugs such as chloroquine, artemisinin, mefloquine, and pyrimethamine, which typically have EC₅₀ values in the 10 ng/mL range in similar assays. acs.orgnih.gov

Current Understanding of this compound's Molecular Mechanism of Action

As of current research, the precise molecular mechanism of action for this compound's antifungal and antimalarial activities has not been fully elucidated. acs.orgnih.gov However, its structural features provide some clues. The conjugated heptaene portion of the molecule is similar to that of polyene antifungal agents like amphotericin B, which are known to interact with ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. The 1,2-dioxolane ring is a key feature shared with the antimalarial drug artemisinin, suggesting a potential role for this peroxide bridge in its anti-protozoal activity, possibly through the generation of reactive oxygen species. tandfonline.com Further research is needed to fully understand the specific molecular targets and pathways affected by this compound.

Chemical Synthesis and Analog Development of Mycangimycin

Strategies for the Total Synthesis of Mycangimycin and its Core Structures

The total synthesis of this compound is a significant objective for several research groups, primarily due to the molecule's potent biological activities and its unique structural features. sciencesconf.orgsciencesconf.org A central challenge in these synthetic efforts is the construction of the 3,5-disubstituted 1,2-dioxolane ring, a less common pattern compared to more substituted endoperoxides. sciencesconf.orgresearchgate.net

Research programs have focused on developing methodologies to build this core structure efficiently. researchgate.net A key strategy that has emerged involves the oxidative ring expansion of a cyclopropanol (B106826) to form a 1,2-dioxolan-3-ol. researchgate.net This approach serves as a foundational step toward the total synthesis of this compound and its analogs. sciencesconf.org

Synthetic Approaches to this compound Analogs and Derivatives

To investigate the structural requirements for biological activity, researchers have developed synthetic routes to various analogs and derivatives of this compound. These efforts have concentrated on modifying the polyene chain and exploring different methods to construct the crucial 1,2-dioxolane ring.

Two saturated analogs of this compound have been successfully synthesized to evaluate the role of the extensive polyene chain in the molecule's function. researchgate.netmdpi.comnih.gov The synthesis begins with a Kulinkovich reaction between an alkene (alkene 78) and an ester (ester 79) to generate a cyclopropanol derivative (cyclopropane 80). mdpi.comnih.gov This intermediate undergoes a cobalt-catalyzed oxidative cleavage in the presence of oxygen to form a 1,2-dioxolane (1,2-dioxolane 81). mdpi.comnih.gov

Subsequent steps involve a triflic acid (TfOH)-mediated reduction of the resulting alcohol using a silane, which yields the 3,5-disubstituted 1,2-dioxolane core (1,2-dioxolane 82). mdpi.comnih.gov The synthesis is completed by desilylation and oxidation of the resulting alcohol (alcohol 83), which produces the first saturated analog, a carboxylic acid (acid 84). mdpi.comnih.gov This acid can then be converted into its corresponding ester (ester 85). mdpi.comnih.gov

The rarity of the 3,5-disubstituted 1,2-dioxolane framework in natural products has necessitated the exploration of novel synthetic methods, as most existing procedures target more highly substituted rings. researchgate.net

One of the most promising strategies is the use of a Kulinkovich reaction to form a cyclopropanol, followed by an oxidative ring opening using cobalt(II) acetylacetonate (B107027) (Co(acac)2) and oxygen to create a peroxy-hemiketal structure. researchgate.net This intermediate can then be reduced to the desired 3,5-disubstituted-1,2-dioxolane. researchgate.net

Another effective methodology involves the use of acetoxy peroxyacetals as precursors. researchgate.net In this approach, a Lewis acid, such as titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4), mediates the formation of a reactive peroxycarbenium ion. researchgate.net This ion is then trapped by a neutral nucleophile, such as an allylsilane or a silyl (B83357) enol ether, to yield the functionalized 3,5-disubstituted 1,2-dioxolane. researchgate.net This method has proven effective, with the choice of Lewis acid influencing the diastereoselectivity of the product. researchgate.net

A notable challenge encountered during the synthesis of 3,5-disubstituted-1,2-dioxolanes is the formation of rearrangement products. researchgate.netnih.gov Studies have reported the observation of unprecedented rearrangements of the 1,2-dioxolane ring during synthetic sequences. researchgate.net These rearrangements are attributed to the inherent instability of the peroxide bond, which has a propensity to undergo cleavage and restructuring under certain reaction conditions. acs.org While the specific structures of these rearranged byproducts are not always fully characterized, their formation represents a significant consideration in the strategic design of synthetic routes to this compound and its analogs. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

This compound exhibits potent biological activity, notably as an antifungal and antimalarial agent. acs.orgfrontiersin.orgresearchgate.net Its activity against various fungal strains has been quantified, providing a baseline for structure-activity relationship (SAR) studies. acs.org The 1,2-dioxolane ring is considered a key pharmacophore, similar to the endoperoxide functionalities found in other antimalarial drugs like artemisinin. acs.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains. acs.org
Fungal StrainMIC (µg/mL)
Ophiostoma minus0.47
Candida albicans (wild type)1.4
Candida albicans (ATCC10231)0.7
Candida albicans (ATCC 200955, Amphotericin-resistant)1.4
Saccharomyces cerevisiae0.7
Penicillium sp.>30
Entomocorticium sp.>30

In addition to its antifungal properties, this compound displayed potent antimalarial activity against Plasmodium falciparum with an EC50 value of 17 ng/mL. acs.org

Methodological Approaches in Mycangimycin Research

Isolation and Purification Techniques for Mycangimycin

The isolation of this compound is a delicate process due to its inherent instability. nih.gov Researchers have employed a combination of classical and modern techniques to obtain the pure compound for structural and biological studies.

Bioassay-guided fractionation has been a cornerstone in the discovery and isolation of this compound. This technique involves systematically separating the components of a crude extract and testing the biological activity of each fraction. This iterative process allows researchers to focus on the fractions exhibiting the desired activity, ultimately leading to the isolation of the pure, active compound.

In the case of this compound, extracts from the symbiotic actinomycete, Streptomyces sp. SPB74, were tested for their ability to inhibit the growth of the antagonistic fungus Ophiostoma minus. acs.orgrsc.org This antifungal activity guided the fractionation process, ensuring that the purification efforts were concentrated on the compound responsible for the observed biological effect. researchgate.netd-nb.infoscielo.br This targeted approach is particularly advantageous as it bypasses the need to isolate and characterize all components of a complex natural product extract, many of which may be inactive. d-nb.info

A suite of chromatographic techniques has been indispensable for the purification of this compound and its derivatives. nih.govidosi.org These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Initial purification steps often involve column chromatography. For instance, after extraction, the crude material containing this compound derivatives was loaded onto a C18 column. nih.gov A step-gradient elution with a water-methanol solvent system was used, with the desired compound eluting in the 100% methanol (B129727) fraction. nih.gov Silica gel column chromatography has also been reported in the general purification of similar natural products. idosi.orgresearchgate.netjmb.or.krkoreascience.kr

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of purification and for identifying fractions containing the compound of interest. idosi.org In the context of related natural product research, TLC combined with bioautography can be used to pinpoint the active compounds in a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification steps where high resolution is required, reversed-phase HPLC is often employed. nih.govresearchgate.net This technique was crucial for purifying the MTPA esters of a this compound derivative, although it was accompanied by significant loss of material due to the compound's instability. nih.gov

The following table provides an overview of the chromatographic methods used in this compound research:

Chromatographic MethodStationary PhaseMobile Phase/EluentPurpose in this compound Research
Column Chromatography C18Step-gradient water-methanolInitial purification of this compound methyl ester. nih.gov
Column Chromatography Silica GelChloroform-MethanolGeneral purification of related antifungal compounds. idosi.org
HPLC Reversed-PhaseNot specifiedFinal purification of MTPA esters of a this compound derivative. nih.gov

This compound is a particularly sensitive molecule, presenting significant challenges during its isolation and characterization. nih.gov Its structure, which includes a conjugated heptaene, a 1,2-dioxolane ring, and a carboxylic acid, contributes to its lability. nih.govacs.org

Key challenges include:

Decomposition: When evaporated to dryness, this compound decomposes into an almost insoluble material. nih.gov

Poor Chromatographic Behavior: The compound behaves poorly on standard chromatographic resins like C18 and silica. nih.gov

Light Sensitivity: this compound is sensitive to light, necessitating that handling and purification be performed under protected conditions. nih.gov

To overcome some of these challenges, researchers have resorted to chemical modification. For example, the crude extract was converted to the more soluble methyl ester derivative using trimethylsilyl (B98337) diazomethane (B1218177) before purification. nih.gov This strategy not only aided in the purification process but also confirmed the presence of a carboxylic acid functionality. nih.gov

Advanced Spectroscopic and Analytical Techniques

The definitive structural elucidation of this compound relied on a combination of advanced spectroscopic and analytical methods. These techniques provided detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound. nih.govacs.org High-resolution chemical ionization mass spectrometry yielded a [M+Na]⁺ ion at m/z 351.1565, which corresponds to the molecular formula C₂₀H₂₄O₄. nih.govacs.org This precise mass measurement is a critical first step in structure elucidation.

Liquid chromatography-mass spectrometry (LC/MS) is another powerful technique used in natural product research that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netd-nb.info This method allows for the analysis of complex mixtures and the identification of individual components based on their retention times and mass-to-charge ratios. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to unravel the intricate structure and stereochemistry of this compound. nih.govacs.orgflashcards.world A variety of one- and two-dimensional NMR experiments were performed to piece together the molecular puzzle. scielo.br

¹H and ¹³C NMR: The ¹H NMR spectrum revealed the presence of 15 olefinic protons, two oxygenated methine protons, and six aliphatic protons. nih.govacs.org The ¹³C NMR spectrum, in conjunction with UV data, indicated the presence of seven conjugated double bonds and a carbonyl carbon. acs.org

2D NMR Experiments:

COSY and TOCSY: Gradient Correlation Spectroscopy (gCOSY) and Total Correlation Spectroscopy (TOCSY) experiments were used to establish the proton-proton correlations, revealing a single spin system from C-2 to C-20. nih.govacs.org

HMQC and HMBC: Gradient Heteronuclear Multiple Quantum Coherence (gHMQC) allowed for the assignment of one-bond proton-carbon correlations. nih.govacs.org The Gradient Heteronuclear Multiple Bond Correlation (gHMBC) spectrum was crucial for establishing long-range correlations, such as the connectivity between the C-2 protons and the C-1 carbonyl carbon. nih.govacs.org

ROESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) provided key information about the spatial proximity of protons, which was vital for determining the geometry of the conjugated polyene and the relative stereochemistry of the peroxide ring. nih.govacs.org

The absolute configuration of this compound was determined through chemical modification followed by the application of the modified Mosher's method, which involves NMR analysis of diastereomeric esters. nih.govoup.comcapes.gov.br

The following table summarizes the key NMR data that contributed to the structural elucidation of this compound.

NMR ExperimentInformation Obtained
¹H NMR Identified and quantified different types of protons (olefinic, oxygenated, aliphatic). nih.govacs.org
¹³C NMR Determined the number and types of carbon atoms, including olefinic and carbonyl carbons. acs.org
gCOSY/TOCSY Established proton-proton spin systems and connectivity. nih.govacs.org
gHMQC Correlated directly bonded protons and carbons. nih.govacs.org
gHMBC Established long-range proton-carbon connectivities, piecing together the carbon skeleton. nih.govacs.org
ROESY Provided information on through-space proton proximities to determine stereochemistry. nih.govacs.org

Genomic and Metagenomic Approaches

The investigation into this compound, a polyene peroxide with significant antifungal properties, has been substantially advanced by genomic and metagenomic techniques. These approaches allow researchers to delve into the genetic blueprint of the producing organisms, uncovering the biosynthetic pathways responsible for creating this complex natural product.

Whole-Genome Sequencing of Producer Strains

Whole-genome sequencing of this compound-producing Streptomyces strains has been a cornerstone of research into this antibiotic. The primary producer, Streptomyces sp. SPB74, was isolated from the southern pine beetle, Dendroctonus frontalis, where it plays a crucial role in a symbiotic relationship. acs.org Sequencing the genome of such strains provides a comprehensive inventory of their genetic potential, including the identification of biosynthetic gene clusters (BGCs) that orchestrate the production of secondary metabolites like this compound. frontiersin.orgdoi.org

The process typically involves the extraction of high-quality genomic DNA from cultured bacterial isolates. biorxiv.org Modern sequencing efforts often employ a hybrid approach, combining the long reads of platforms like PacBio or Oxford Nanopore with the high accuracy of short-read platforms like Illumina. nih.govmdpi.com This strategy facilitates the assembly of complete or near-complete genomes, which is critical for accurately identifying and annotating large, complex BGCs. For instance, the whole-genome sequences of Streptomyces spectabilis KCTC9218T and Streptomyces sp. AN091965 were analyzed using both PacBio and Illumina platforms to achieve high-quality genome assemblies. nih.gov The resulting genomic data reveals key features such as genome size, GC content, and the total number of protein-coding genes. nih.govmdpi.com The genomes of Streptomyces species are typically large and have a high G+C content. frontiersin.org

The availability of whole-genome sequences enables comparative genomics, allowing researchers to understand the evolutionary relationships between different producer strains and to identify unique genetic features that may be linked to this compound production. plos.orgmdpi.com This has been demonstrated in studies sequencing various Streptomyces isolates from diverse environments, including those associated with insects and marine invertebrates. mdpi.commdpi.com

Table 1: Examples of Sequenced Streptomyces Strains and their Genomic Features

Strain Genome Size (Mb) GC Content (%) Number of BGCs Identified Reference
Streptomyces sp. 6(4) ~7 72.7 11 nih.gov
Streptomyces spectabilis KCTC9218T 9.97 Not Specified 39 nih.gov
Streptomyces sp. AN091965 9.84 Not Specified 45 nih.gov
Streptomyces goldiniensis ATCC 21386 ~10 71 36 biorxiv.org

Bioinformatics Tools for Biosynthetic Gene Cluster Prediction (e.g., antiSMASH)

A crucial step following whole-genome sequencing is the identification of BGCs responsible for secondary metabolite production. Bioinformatics tools are indispensable for this "genome mining" process. doi.orgrevista-agroproductividad.org The most widely used and comprehensive tool for this purpose is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH). revista-agroproductividad.orgbio.tools

antiSMASH is a powerful pipeline that scans bacterial and fungal genomes to identify a wide array of BGCs, including those for polyketides (like this compound), non-ribosomal peptides, terpenes, and many others. revista-agroproductividad.orgnih.gov The software works by identifying "signature genes," such as those encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are core to the biosynthesis of these compounds. d-nb.info It then defines the boundaries of the gene cluster based on the co-localization of genes involved in biosynthesis, regulation, and transport. d-nb.info

The utility of antiSMASH in this compound-related research is multifaceted. It allows for:

Prediction of BGCs: In sequenced Streptomyces strains, antiSMASH can predict the number and type of BGCs present. nih.govasm.orgnih.gov For example, analysis of Streptomyces sp. 6(4) with antiSMASH revealed 11 BGCs, including PKS and NRPS clusters. nih.govnih.gov

Comparative Analysis: The tool's ClusterBlast function enables the comparison of a predicted BGC with a database of known clusters (MIBiG), helping to identify similarities to previously characterized pathways and potentially highlighting novel clusters. bio.toolsmdpi.com

Hypothesis Generation: By analyzing the domain architecture of the core enzymes within a BGC, antiSMASH can help generate hypotheses about the chemical structure of the resulting natural product. mdpi.com

Other bioinformatics tools such as ClusterFinder, which uses a probabilistic approach, and PRISM, which links gene clusters to mass spectrometry data, also contribute to the identification and characterization of novel BGCs. revista-agroproductividad.orgnih.govsecondarymetabolites.org These computational approaches are essential for navigating the vast genomic data and prioritizing gene clusters for further experimental validation, ultimately connecting the genetic potential of a strain to the production of specific compounds like this compound. doi.org

Biological Assay Methodologies for Activity Profiling

Determining the biological activity of this compound is critical to understanding its ecological function and potential applications. This is primarily achieved through various biological assay methodologies.

In vitro Growth Inhibitory Assays

In vitro growth inhibitory assays are the standard method for quantifying the antimicrobial potency of this compound. These assays measure the ability of the compound to inhibit the growth of target microorganisms in a controlled laboratory setting. nih.govsnu.ac.kr

The most common format is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In this method, a serial dilution of this compound is prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the test organism. After an incubation period, the wells are examined for microbial growth, often assessed visually or by measuring turbidity with a spectrophotometer.

This compound's activity profile was established using such assays. It was found to be a potent antifungal agent, selectively inhibiting the growth of the southern pine beetle's fungal antagonist, Ophiostoma minus, while having a lesser effect on the beetle's mutualistic fungus, Entomocorticium sp. acs.org Further testing revealed its efficacy against other fungi, including human pathogens like Candida albicans and Saccharomyces cerevisiae. acs.org The discovery of sceliphrolactam, another polyene from an insect-associated Streptomyces, also relied on these assays, demonstrating its activity against amphotericin B-resistant Candida albicans. acs.org

Table 2: Reported In Vitro Antifungal Activity of this compound

Test Organism Activity Reference
Ophiostoma minus Potent inhibition acs.org
Entomocorticium sp. Relatively resistant acs.org
Candida albicans (wild type) Inhibited acs.org
Candida albicans (ATCC10231) Inhibited acs.org
Candida albicans (amphotericin-resistant) Inhibited acs.org

Future Directions and Research Gaps in Mycangimycin Studies

Elucidation of Complete Biosynthetic Pathways

A significant gap in the current understanding of mycangimycin is its biosynthesis. While it is predicted to be a polyketide, the precise enzymatic steps leading to its final structure remain unknown. nih.gov The formation of the 1,2-dioxolane ring and the unusual arrangement of the seven conjugated double bonds are of particular interest to biochemists and geneticists. nih.gov

Future research must focus on identifying and characterizing the this compound biosynthetic gene cluster (BGC) within its producing organism, Streptomyces sp. SPB74. researchgate.netnih.gov This endeavor will likely involve a combination of modern genomic and molecular biology techniques. The typical workflow would include:

Whole-Genome Sequencing: Obtaining the complete genome sequence of Streptomyces sp. SPB74 to create a map of all potential BGCs.

Genome Mining: Utilizing bioinformatic tools to search the genome for sequences encoding polyketide synthases (PKSs) and other characteristic biosynthetic enzymes (e.g., oxidoreductases, tailoring enzymes) that could be responsible for this compound production. nih.govjmicrobiol.or.kr

Genetic Manipulation: Once a candidate BGC is identified, its function can be confirmed through targeted gene knockout experiments. jmicrobiol.or.kr Deleting a key gene within the cluster should abolish this compound production. nih.gov

Heterologous Expression: To definitively prove the BGC's function, the entire cluster can be cloned and expressed in a well-characterized host strain, which should then gain the ability to produce the compound. nih.gov

Successfully elucidating the pathway will not only solve the puzzle of how this unique molecule is made but could also provide novel enzymes for use in synthetic biology and the engineered production of new bioactive compounds.

Comprehensive Molecular Target Identification

The precise molecular mechanism by which this compound exerts its potent antifungal and antimalarial effects has not yet been determined. nih.govacs.org Identifying its cellular targets is a critical step toward understanding its bioactivity and potential therapeutic applications.

For its antifungal activity, it is plausible that this compound, as a polyene, interacts with the fungal cell membrane. However, unlike classic polyene macrolides such as amphotericin B that bind to ergosterol (B1671047) and form pores, this compound's non-macrocyclic structure suggests it may have a different or modified mechanism. vt.eduresearchgate.net Future studies should investigate its interaction with fungal membrane components and determine if it disrupts membrane integrity or the function of membrane-bound proteins. researchgate.netnih.gov

The compound's antimalarial activity is particularly intriguing due to its 1,2-dioxolane ring, a feature reminiscent of the 1,2,4-trioxane (B1259687) pharmacophore in the renowned antimalarial drug artemisinin. nih.gov This structural similarity suggests a potential mechanism involving the iron-catalyzed cleavage of the peroxide bond within the parasite's food vacuole. This reaction would generate highly reactive oxygen species (ROS) that could alkylate and damage essential parasite proteins and other macromolecules, leading to cell death. Research should be directed at:

Testing for iron-dependent activation and the generation of ROS.

Utilizing chemoproteomics and affinity-based probes to identify specific protein targets within Plasmodium falciparum.

Developing resistant parasite lines to identify mutations in potential target genes.

Advanced Synthetic Strategies for Complex Peroxide Structures

This compound is a chemically delicate molecule, making its total synthesis a significant challenge for organic chemists. nih.gov The primary hurdles include the stereocontrolled construction of the conjugated heptaene system and the formation of the labile 3,5-disubstituted 1,2-dioxolane ring. researchgate.net

While the total synthesis of this compound itself has not yet been reported, progress has been made in developing methods for creating the core peroxide ring structure. sci-hub.se Several strategies have been explored for the synthesis of 1,2-dioxolanes, including:

Peroxymercuriation of dienes. ucl.ac.ukucl.ac.uk

Radical reactions involving triplet oxygen. researchgate.net

Oxidative ring expansion of cyclopropanol (B106826) or cyclobutanol (B46151) precursors. sci-hub.sechemrxiv.org

Nucleophilic addition of hydrogen peroxide. wikipedia.org

Future research in this area will need to refine these methods to overcome the specific challenges posed by this compound's full structure. A successful total synthesis would not only provide ultimate proof of its structure but, more importantly, would enable the synthesis of a wide range of designed analogs. This would allow for systematic structure-activity relationship (SAR) studies to identify analogs with improved stability, potency, and selectivity.

Ecological and Evolutionary Studies of this compound Production in Symbioses

The discovery of this compound has provided a compelling example of a chemically mediated defensive mutualism. The compound is produced by a bacterial symbiont (Streptomyces sp. SPB74) to protect the fungal food source (Entomocorticium sp.) of its insect host (the southern pine beetle, Dendroctonus frontalis) from a specific fungal antagonist (Ophiostoma minus). researchgate.netscielo.br The high selectivity of this compound, which strongly inhibits the antagonist but only weakly affects the mutualist fungus, points to a finely tuned, co-evolved relationship. acs.orgsci-hub.se

Significant research gaps remain in understanding the broader ecological and evolutionary context of this compound. Key questions for future studies include:

Prevalence and Distribution: How common is this compound production among Streptomyces and other actinobacteria, particularly those associated with insects?

Evolution of the BGC: How did the biosynthetic gene cluster for this compound evolve? Comparative genomics of different this compound-producing strains from diverse hosts (like beetles and wasps) could reveal the evolutionary history of the pathway.

Regulation of Production: What specific environmental or biological cues trigger the production of this compound in its natural habitat? Understanding the regulation of the BGC could lead to improved production for research and potential applications. oup.com

Ecological Function in Other Systems: Does this compound serve a similar defensive role in other symbiotic associations, such as the mud dauber wasp system?

Investigating these questions will provide deeper insights into the chemical ecology of symbiotic interactions and the evolutionary processes that drive the diversification of microbial secondary metabolites.

Q & A

Q. What are the primary structural characteristics of Mycangimycin, and how are they identified experimentally?

this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can resolve methyl groups and polyketide chains, while high-resolution MS confirms molecular weight and fragmentation patterns. Comparative analysis with known antifungals (e.g., abyssomicin) helps identify unique functional groups . Structural validation requires iterative computational modeling (e.g., density functional theory) paired with empirical data .

Q. How is this compound's antifungal activity quantified in vitro, and what assay controls are critical?

Standard assays include broth microdilution (CLSI M38/M44 guidelines) and agar diffusion methods. Key controls:

  • Positive controls : Fluconazole or amphotericin B for baseline antifungal activity.
  • Negative controls : Solvent-only wells (e.g., DMSO) to exclude solvent toxicity.
  • Strain specificity : Test against Candida albicans and Aspergillus fumigatus to assess spectrum . Data interpretation must account for MIC/MFC values and time-kill kinetics .

Q. What genomic evidence supports this compound biosynthesis in Actinomycetes?

Genome mining tools (e.g., antiSMASH) identify biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS) and tailoring enzymes. Comparative genomics with Streptomyces spp. reveals conserved regulatory elements (e.g., SARP-family regulators) . Transcriptomic validation via RT-qPCR under stress conditions (e.g., nutrient limitation) confirms BGC activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Contradictions often arise from strain variability or experimental design differences. Methodological solutions:

  • Standardized protocols : Adopt CLSI guidelines for antifungal assays to minimize inter-lab variability.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH, inoculum size) .
  • Omics integration : Correlate transcriptomic data with bioactivity to identify strain-specific resistance mechanisms .

Q. What experimental designs optimize this compound yield in Actinomycetes fermentations?

Yield optimization involves:

  • Media engineering : Carbon/nitrogen ratio adjustments (e.g., glycerol vs. glucose) to avoid catabolite repression.
  • Stress induction : Phosphate limitation or osmotic stress to trigger secondary metabolite production.
  • Statistical modeling : Response surface methodology (RSM) or Plackett-Burman designs to identify critical factors (e.g., aeration, temperature) .

Q. How can multi-omics approaches elucidate this compound's mode of action in resistant fungal strains?

Integrate proteomics (LC-MS/MS), metabolomics (GC-MS), and CRISPR-Cas9 gene editing:

  • Proteomics : Identify fungal proteins dysregulated post-Mycangimycin exposure (e.g., ergosterol biosynthesis enzymes).
  • Metabolomics : Track lipidome changes to pinpoint membrane disruption.
  • Functional validation : Knockout fungal genes (e.g., ERG11) to test susceptibility shifts .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals . Report Hill slopes to assess cooperativity in target binding .

Q. How should researchers ensure reproducibility in this compound studies?

  • Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) with DOI links .
  • Protocol pre-registration : Share detailed methods on platforms like Protocols.io to reduce "batch effect" variability .
  • Reagent validation : Use authenticated fungal strains (e.g., ATCC) and certify this compound purity via HPLC-ELSD .

Q. What strategies mitigate cytotoxicity in this compound derivatives during structure-activity relationship (SAR) studies?

  • Scaffold hopping : Replace reactive groups (e.g., epoxides) with bioisosteres to reduce off-target effects.
  • In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with human kinases.
  • Toxicogenomics : RNA-seq of human cell lines post-treatment to identify apoptosis pathways .

Data Presentation & Ethics

Q. How should large-scale omics datasets from this compound studies be curated for publication?

  • Supplementary material : Deposit RNA-seq data in NCBI’s GEO database with MIAME compliance.
  • Figure optimization : Use heatmaps (ggplot2 in R) for gene expression clusters and circos plots for BGC comparisons .
  • Reproducibility checklists : Include FAIR (Findable, Accessible, Interoperable, Reusable) criteria in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycangimycin
Reactant of Route 2
Mycangimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.